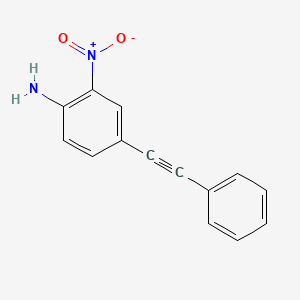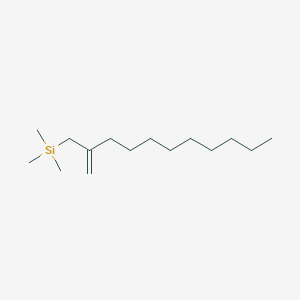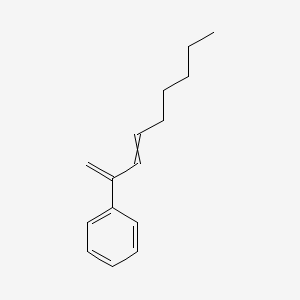![molecular formula C12H14O B14298917 Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- CAS No. 126110-28-9](/img/structure/B14298917.png)
Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-: is a bicyclic compound characterized by a hexane ring fused with a cyclopropane ring and a hydroxyl group at the second position, along with a phenyl group attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions:
Annulation Reactions: One common method for synthesizing bicyclo[3.1.0]hexanes involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Photocatalytic Cycloaddition: Another method involves a photocatalytic cycloaddition reaction that provides access to polysubstituted bicyclo[2.1.1]hexanes.
Industrial Production Methods: Industrial production methods for bicyclo[3.1.0]hexan-2-ol, 2-phenyl- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions:
Oxidation: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming bicyclo[3.1.0]hexane derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of bicyclo[3.1.0]hexane derivatives.
Substitution: Formation of various substituted bicyclo[3.1.0]hexane compounds.
科学的研究の応用
Chemistry:
Building Blocks: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- serves as a valuable building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design and development.
Biology:
Biological Studies: The compound can be used in studies to understand the interactions of bicyclic structures with biological molecules.
Medicine:
Drug Development: Its structural features may be exploited to develop new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism by which bicyclo[3.1.0]hexan-2-ol, 2-phenyl- exerts its effects depends on its interactions with molecular targets. The hydroxyl group and the phenyl group play crucial roles in these interactions, potentially involving hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
類似化合物との比較
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound has a similar bicyclic structure but with different substituents.
Bicyclo[2.1.1]hexanes: These compounds have a different ring fusion pattern but share some structural similarities.
Uniqueness: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to other bicyclic compounds.
特性
CAS番号 |
126110-28-9 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
2-phenylbicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C12H14O/c13-12(7-6-9-8-11(9)12)10-4-2-1-3-5-10/h1-5,9,11,13H,6-8H2 |
InChIキー |
MGJXZLRYSZHEPB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2C1C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


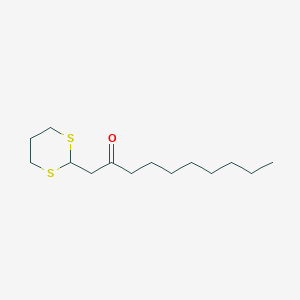
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
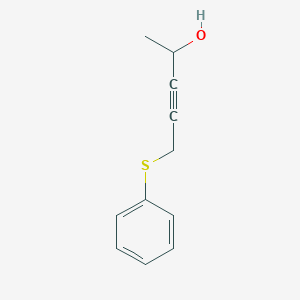
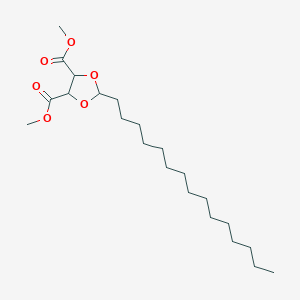
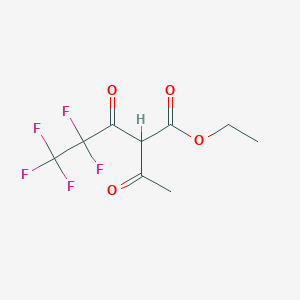
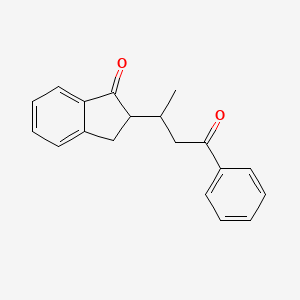
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
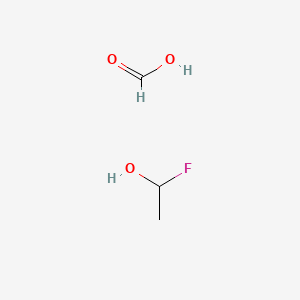
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
